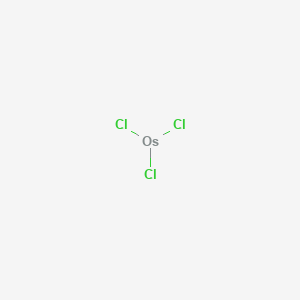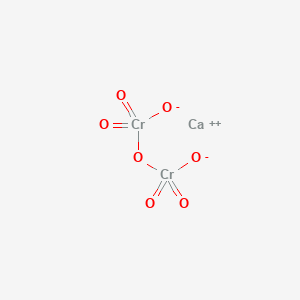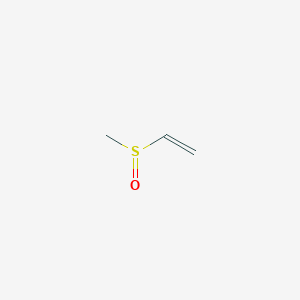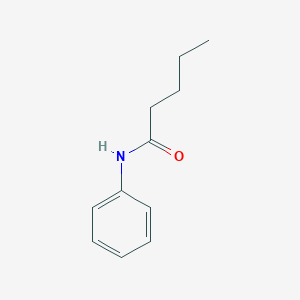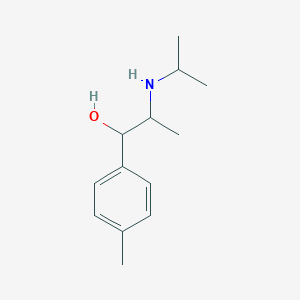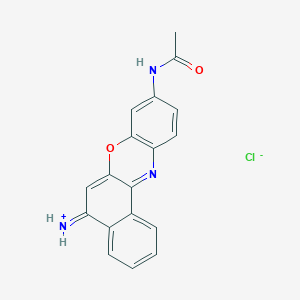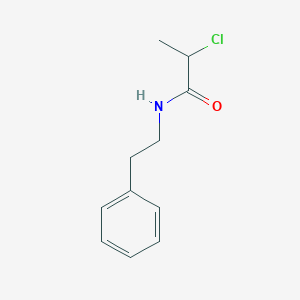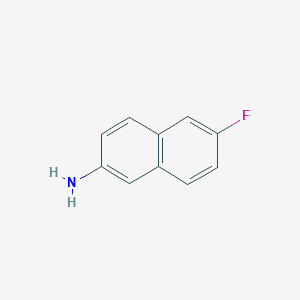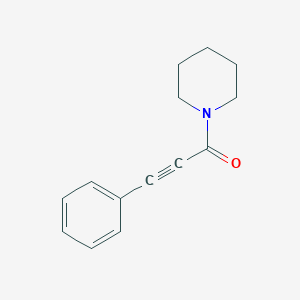
3-Phenyl-1-piperidino-2-propyn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-piperidino-2-propyn-1-one, also known as PAPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. PAPP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies related to the biochemistry and physiology of living organisms.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the breakdown of certain neurotransmitters in the brain. This inhibition can lead to changes in the levels of these neurotransmitters, which can in turn affect behavior and other physiological processes.
Biochemical and Physiological Effects:
3-Phenyl-1-piperidino-2-propyn-1-one has been shown to have a variety of biochemical and physiological effects on living organisms. These effects include changes in behavior, metabolism, and physiology. 3-Phenyl-1-piperidino-2-propyn-1-one has been shown to alter the levels of certain neurotransmitters in the brain, which can affect mood, cognition, and other aspects of behavior. 3-Phenyl-1-piperidino-2-propyn-1-one has also been shown to affect the metabolism of certain compounds, which can have implications for drug interactions and other aspects of physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenyl-1-piperidino-2-propyn-1-one in scientific research is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying the effects of specific compounds on living organisms. However, one limitation of using 3-Phenyl-1-piperidino-2-propyn-1-one is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving 3-Phenyl-1-piperidino-2-propyn-1-one.
Direcciones Futuras
There are many potential future directions for research related to 3-Phenyl-1-piperidino-2-propyn-1-one. One area of interest is the development of new compounds that are similar to 3-Phenyl-1-piperidino-2-propyn-1-one but have different or improved properties. Another area of interest is the exploration of the potential therapeutic applications of 3-Phenyl-1-piperidino-2-propyn-1-one and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one and its effects on living organisms.
Métodos De Síntesis
The synthesis of 3-Phenyl-1-piperidino-2-propyn-1-one involves the reaction of propargyl bromide with 3-phenylpiperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-Phenyl-1-piperidino-2-propyn-1-one, which can then be purified and used in further experiments.
Aplicaciones Científicas De Investigación
3-Phenyl-1-piperidino-2-propyn-1-one has been used in a variety of scientific studies, including research related to the function of the central nervous system, the effects of drugs on the body, and the mechanisms of action of various compounds. 3-Phenyl-1-piperidino-2-propyn-1-one has been shown to have a variety of effects on living organisms, including changes in behavior, metabolism, and physiology.
Propiedades
Número CAS |
14143-92-1 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-phenyl-1-piperidin-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2 |
Clave InChI |
UZCUKRQNGYSLLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
Otros números CAS |
14143-92-1 |
Sinónimos |
1-(Phenylpropioloyl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



